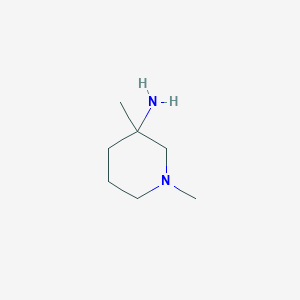

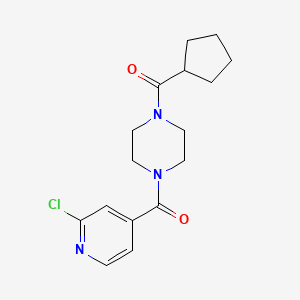

![molecular formula C17H23N5O4 B2549447 2-(6-丁基-4,7,8-三甲基-1,3-二氧代嘌呤[7,8-a]咪唑-2-基)乙酸甲酯 CAS No. 887875-62-9](/img/structure/B2549447.png)

2-(6-丁基-4,7,8-三甲基-1,3-二氧代嘌呤[7,8-a]咪唑-2-基)乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various compounds with potential antioxidant and antimicrobial activities has been a subject of interest in recent research. In one study, a series of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives were synthesized through a multi-step process. This involved the formation of Schiff's bases, followed by reactions with ethyl cyanoacetate, N-methylation, and further reaction with 4-aminoantipyrine to yield the final products . Another research effort focused on the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, which were obtained by acetylating 3-oxo-2-(arylhydrazono)butyric acid ethyl ester, followed by treatment with triethylamine and formamide, and finally refluxing with urea and sodium ethoxide .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using spectroscopic and elemental analysis data. In the case of the 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives, quantitative structure–activity relationships (QSAR) and molecular docking studies were conducted. These studies revealed a high correlation between predicted and actual activities based on molecular descriptors and the inhibitory activity measured as antioxidant activity . For the 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, QSAR was interpreted in terms of the correlation of biological activity with molecular refractive index parameters and Hammett substituent constants .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were carefully designed to introduce specific functional groups that are believed to contribute to their biological activities. The Schiff base formation, acetylation, and reactions with various reagents such as ethyl cyanoacetate and 4-aminoantipyrine played crucial roles in constructing the desired molecular frameworks with potential bioactive properties . Similarly, the synthesis of the 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones involved strategic steps like acetylation and treatment with formamide to achieve the target compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were inferred from their molecular structures and the results of the spectroscopic and elemental analyses. The antioxidant and antimicrobial activities of these compounds were evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay and the diffusion plate method. The studies found that certain compounds exhibited high activity against pathogens like Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. The docking studies provided insights into the binding modes and interactions of the most active compounds with target enzymes, comparing favorably with reference antibiotics .

科学研究应用

合成和生物活性

抗菌应用: 研究表明,合成各种化合物,包括具有咪唑核心的化合物,并评估其抗菌活性。例如,已合成化合物以探索其对一系列敏感和耐药革兰氏阳性菌和革兰氏阴性菌的活性,说明了此类分子在解决抗生素耐药性方面的潜力 (Sharma, Sharma, & Rane, 2004).

合成中的催化效率: 研究还集中在咪唑衍生物在促进化学反应中的催化作用。例如,N-杂环卡宾,包括咪唑-2-亚甲基,已显示出作为酯交换和酰化反应中催化剂的效率,突出了咪唑基化合物在合成有机化学中的多功能性 (Grasa, Kissling, & Nolan, 2002).

神经保护作用: 对相关化合物的神经保护作用的研究,例如 3,4-二羟基苯甲酸甲酯对神经母细胞瘤细胞中氧化应激诱导的损伤,表明甲基化咪唑衍生物在保护细胞免受损伤和凋亡方面的潜在治疗应用 (Cai et al., 2016).

绿色化学应用: 使用基于咪唑的离子液体作为在绿色无溶剂条件下合成复杂有机分子的催化剂,说明了这些化合物在促进环保化学合成中的作用。这种方法符合绿色化学的原则,强调减少有害物质和有效利用资源 (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010).

属性

IUPAC Name |

methyl 2-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O4/c1-6-7-8-20-10(2)11(3)22-13-14(18-16(20)22)19(4)17(25)21(15(13)24)9-12(23)26-5/h6-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUUUBSITIRJIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(2-((2-methoxy-5-methylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2549364.png)

![N-(4-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2549366.png)

![3-[4-(Dimethylamino)phenyl]-2-propene-1-ol](/img/structure/B2549367.png)

![2-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}-5-methoxybenzonitrile](/img/structure/B2549374.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxy-1-naphthamido)benzofuran-2-carboxamide](/img/structure/B2549377.png)

![2-Methyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2549384.png)